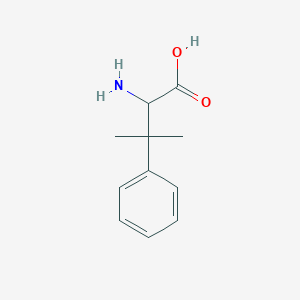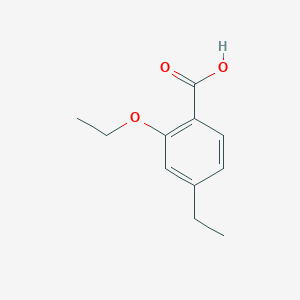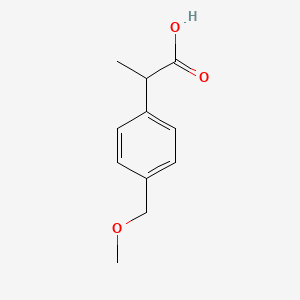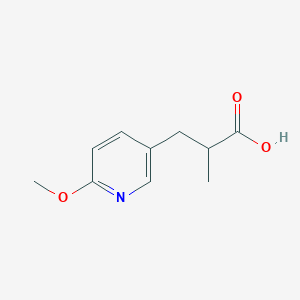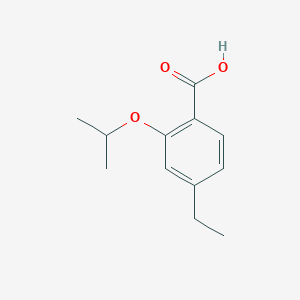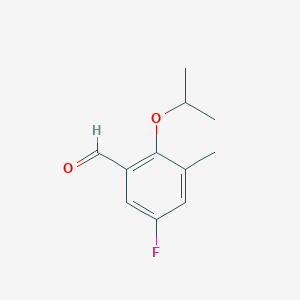
5-Fluoro-2-isopropoxy-3-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-isopropoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H13FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-isopropoxy-3-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-isopropoxy-3-methylbenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to form the aldehyde group . Another approach is the use of Suzuki-Miyaura coupling reactions, which involve the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
5-Fluoro-2-isopropoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using strong oxidizing agents.
Reduction: Formation of the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 5-Fluoro-2-isopropoxy-3-methylbenzoic acid.
Reduction: 5-Fluoro-2-isopropoxy-3-methylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
5-Fluoro-2-isopropoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Fluoro-2-isopropoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The isopropoxy and methyl groups can influence the compound’s lipophilicity and overall pharmacokinetic properties .
相似化合物的比较
Similar Compounds
5-Fluoro-3-isopropoxy-2-methylbenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-Fluoro-5-methylbenzaldehyde: Lacks the isopropoxy group, leading to different chemical properties and reactivity.
Uniqueness
5-Fluoro-2-isopropoxy-3-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the fluorine atom can significantly influence its reactivity and interactions in various chemical and biological systems .
属性
IUPAC Name |
5-fluoro-3-methyl-2-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-11-8(3)4-10(12)5-9(11)6-13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIJAHOBTZNYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
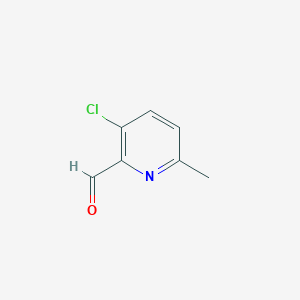
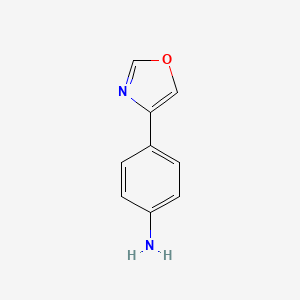
![2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968943.png)
![1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B7968952.png)
![2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7968955.png)
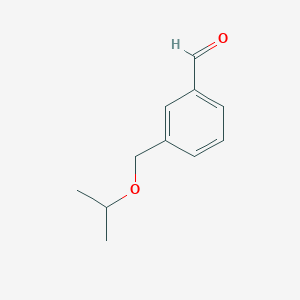
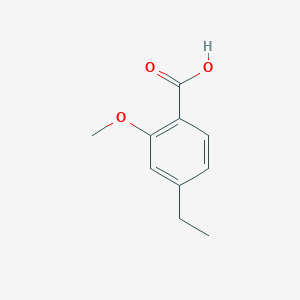
![2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968978.png)
